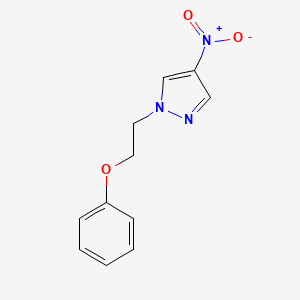

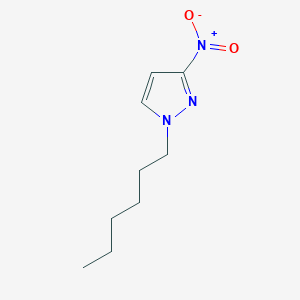

1-Hexyl-3-nitro-1H-pyrazole

Vue d'ensemble

Description

1-Hexyl-3-nitro-1H-pyrazole is an organic compound that has gained significant attention from scientists and researchers due to its unique properties. It is used in various fields of scientific research and industry. The compound has a molecular formula of C9H15N3O2 and a molecular weight of 197.23 .

Synthesis Analysis

The synthesis of pyrazoles, including this compound, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H15N3O2 and a molecular weight of 197.23 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

1-Hexyl-3-nitro-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as amides, esters, and nitriles. Additionally, it has been used in the synthesis of heterocyclic compounds, such as pyridines and pyrazoles. Additionally, this compound has been used in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Result of Action

As mentioned earlier, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the g0/g1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through dna .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 1-Hexyl-3-nitro-1H-pyrazole is its mild oxidizing properties, which make it an attractive choice for use in laboratory experiments. Additionally, this compound is relatively stable in aqueous solutions, and is not easily degraded. However, this compound is not soluble in organic solvents, which can limit its use in some laboratory experiments.

Orientations Futures

There are a number of potential future directions for research involving 1-Hexyl-3-nitro-1H-pyrazole. One potential direction is to explore its potential as a catalyst for the synthesis of other organic compounds. Additionally, research could be conducted to further explore its biochemical and physiological effects. Additionally, research could be conducted to explore its potential as an antifungal and antibacterial agent. Finally, research could be conducted to explore its potential as a solvent for organic compounds.

Safety and Hazards

While specific safety and hazard information for 1-Hexyl-3-nitro-1H-pyrazole was not found, it’s important to handle all chemicals with care. For similar compounds like 3-Nitro-1H-pyrazole, it’s advised to avoid breathing in mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

1-hexyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-2-3-4-5-7-11-8-6-9(10-11)12(13)14/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXHAPJCHMANCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)

![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)